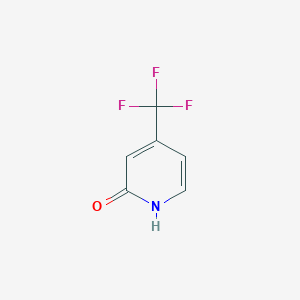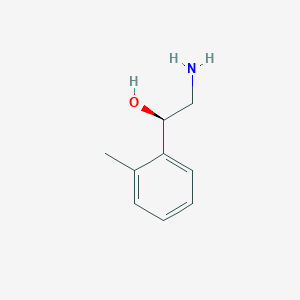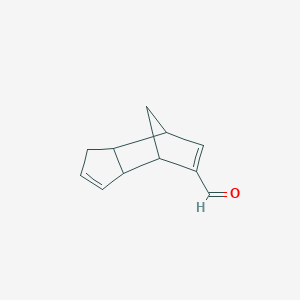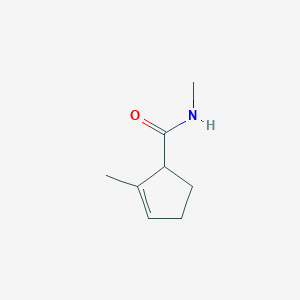
N,2-dimethylcyclopent-2-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethylcyclopent-2-ene-1-carboxamide, also known as DMCC, is a cyclic amide compound that has been the subject of scientific research due to its potential applications in various fields. DMCC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 141.20 g/mol.
Wissenschaftliche Forschungsanwendungen
N,2-dimethylcyclopent-2-ene-1-carboxamide has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. N,2-dimethylcyclopent-2-ene-1-carboxamide can be used as a building block in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. It has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. N,2-dimethylcyclopent-2-ene-1-carboxamide can also be used as a monomer in the synthesis of polymers, such as polyamides and polyesters.
Wirkmechanismus
The mechanism of action of N,2-dimethylcyclopent-2-ene-1-carboxamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the carbonyl group in the molecule. N,2-dimethylcyclopent-2-ene-1-carboxamide has been shown to undergo ring-opening reactions in the presence of acids or bases, leading to the formation of open-chain amides.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of N,2-dimethylcyclopent-2-ene-1-carboxamide. However, it has been shown to exhibit antibacterial and antifungal activity, indicating that it may have potential therapeutic applications. N,2-dimethylcyclopent-2-ene-1-carboxamide has also been shown to exhibit low toxicity in vitro, making it a promising candidate for further studies.
Vorteile Und Einschränkungen Für Laborexperimente
N,2-dimethylcyclopent-2-ene-1-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. N,2-dimethylcyclopent-2-ene-1-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N,2-dimethylcyclopent-2-ene-1-carboxamide has limited solubility in water, which can make it difficult to use in aqueous reactions. It is also sensitive to moisture and air, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for research on N,2-dimethylcyclopent-2-ene-1-carboxamide. One area of interest is the development of new synthetic routes for N,2-dimethylcyclopent-2-ene-1-carboxamide, with improved yields and selectivity. Another area of research is the investigation of the antibacterial and antifungal activity of N,2-dimethylcyclopent-2-ene-1-carboxamide, with the aim of developing new antibiotics. N,2-dimethylcyclopent-2-ene-1-carboxamide can also be used as a building block for the synthesis of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action and potential applications of N,2-dimethylcyclopent-2-ene-1-carboxamide in various fields.
Synthesemethoden
N,2-dimethylcyclopent-2-ene-1-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopentadiene with dimethylamine and subsequent oxidation of the resulting amine. Another method involves the reaction of cyclopentadiene with dimethylcarbamoyl chloride in the presence of a base. The yield of N,2-dimethylcyclopent-2-ene-1-carboxamide can be improved by using a solvent such as acetonitrile or dichloromethane and optimizing the reaction conditions.
Eigenschaften
CAS-Nummer |
118495-19-5 |
|---|---|
Produktname |
N,2-dimethylcyclopent-2-ene-1-carboxamide |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
N,2-dimethylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-4-3-5-7(6)8(10)9-2/h4,7H,3,5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
KUGODMDCWFRTBS-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1C(=O)NC |
Kanonische SMILES |
CC1=CCCC1C(=O)NC |
Synonyme |
2-Cyclopentene-1-carboxamide,N,2-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
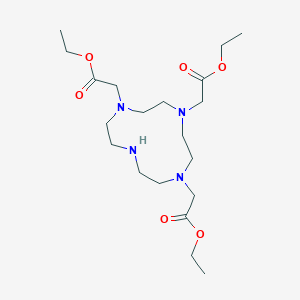
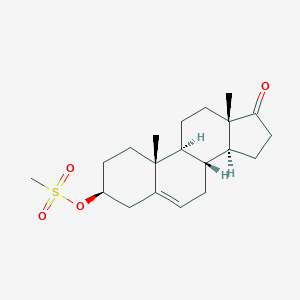
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
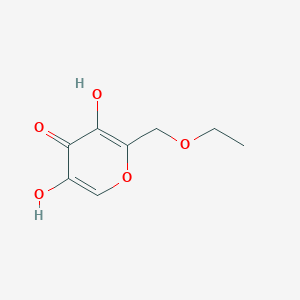
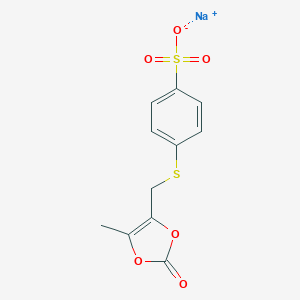
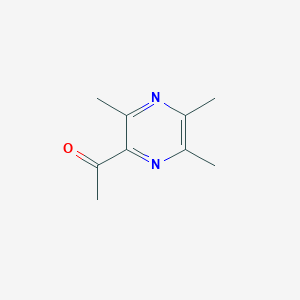
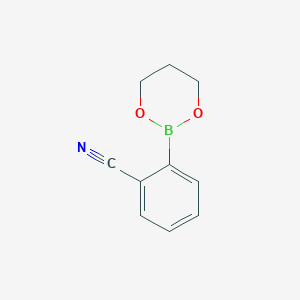
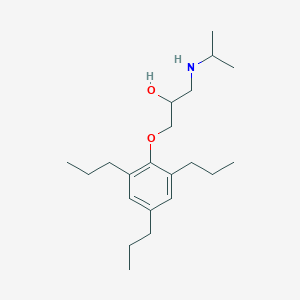
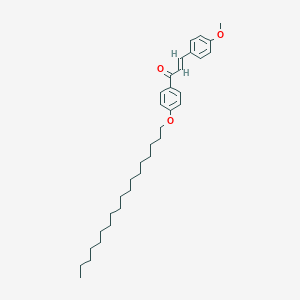
![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
